1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h1,3-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDWOYCSPDTSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561165 | |
| Record name | 1-[(Prop-2-yn-1-yl)oxy]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-88-0 | |
| Record name | 1-[(Prop-2-yn-1-yl)oxy]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Incorporation of Trifluoromethylated Benzene Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The introduction of fluorine, and particularly the trifluoromethyl (CF₃) group, into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This powerful strategy allows for the fine-tuning of a compound's physicochemical and biological properties, often transforming a promising lead into a viable drug candidate. Trifluoromethylated benzene derivatives are prevalent in a wide array of pharmaceuticals, a testament to the group's profound impact on metabolic stability, lipophilicity, binding affinity, and bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, strategies, and practical applications of incorporating trifluoromethylated benzene moieties in drug discovery. We will explore the fundamental physicochemical effects of the CF₃ group, detail synthetic methodologies, analyze its impact on pharmacokinetics, and present case studies of blockbuster drugs that owe their success to this unique functional group.
Chapter 1: The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry
Introduction: The Power of Fluorine
In the vast toolkit of the medicinal chemist, the strategic substitution of atoms or functional groups is a primary method for optimizing a molecule's drug-like properties.[1] Among these, fluorination has emerged as a dominant strategy, with approximately 20% of all marketed drugs containing at least one fluorine atom.[2][3] The trifluoromethyl (-CF₃) group, in particular, is a uniquely influential substituent. Its incorporation onto an aromatic ring, such as benzene, can dramatically and predictably alter a molecule's characteristics, addressing common challenges in drug development like poor metabolic stability or suboptimal membrane permeability.[4]
The Unique Physicochemical Profile of the -CF₃ Group
The utility of the trifluoromethyl group stems from a unique combination of electronic and steric properties that are not readily mimicked by other functional groups.
-
Electronegativity and Inductive Effects: The three fluorine atoms make the CF₃ group strongly electron-withdrawing, with an electronegativity intermediate between that of fluorine and chlorine.[5] When attached to a benzene ring, this powerful inductive effect can significantly lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting target binding and solubility.[6]
-
Lipophilicity and Membrane Permeability: The CF₃ group is highly lipophilic, a property that can enhance a drug's ability to cross cellular membranes and biological barriers like the blood-brain barrier.[2][7] This is quantified by the Hansch lipophilicity parameter (π), where the CF₃ group has a value of +0.88.[1][2] This increased lipophilicity can improve absorption and distribution, which is critical for oral bioavailability and for drugs targeting the central nervous system.[1][2]
-
Metabolic Stability: One of the most significant advantages of the CF₃ group is its contribution to metabolic stability.[8] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[1][2] This makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[8] By replacing a metabolically vulnerable methyl or hydrogen group on a benzene ring with a CF₃ group, chemists can effectively block a major pathway of drug degradation, leading to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile.[8][9]
-
Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other groups, such as a methyl (-CH₃) or a chlorine (-Cl) atom.[5] While bulkier than a methyl group, it can occupy a similar space within a receptor's binding pocket, but with drastically different electronic properties.[1][2] This allows for the exploration of structure-activity relationships (SAR) by modifying electronics and metabolic stability while maintaining a similar steric profile.[5]
| Property | Description | Impact on Drug Design |
| High Electronegativity | Strong electron-withdrawing inductive effect.[5] | Modulates pKa of nearby groups, influences binding interactions. |
| Increased Lipophilicity | Hansch π value of +0.88.[1][2] | Enhances membrane permeability and bioavailability.[2] |
| Metabolic Stability | High C-F bond energy (485 kJ/mol).[1][2] | Blocks oxidative metabolism, increases drug half-life.[8] |
| Steric Bulk | Larger than a methyl group (van der Waals radius 2.7 Å vs 2.0 Å).[10] | Can improve binding affinity and selectivity through enhanced hydrophobic interactions.[2] |
Chapter 2: Strategic Synthesis of Trifluoromethylated Arenes
Overview of Trifluoromethylation Strategies
The successful incorporation of a CF₃ group onto a benzene ring is a critical and non-trivial synthetic challenge.[2][11] Direct trifluoromethylation was historically difficult, but significant advances have led to a variety of reliable methods. Strategies often involve either building the molecule from a pre-trifluoromethylated starting material or introducing the group at a later stage.[11]
Key synthetic approaches include:
-
Metal-Catalyzed Cross-Coupling: These methods are among the most common, using palladium or copper catalysts to couple an aryl halide or boronic acid with a CF₃ source.[12]
-
Radical Trifluoromethylation: These reactions often use a radical initiator to generate a CF₃ radical, which then adds to the aromatic ring.[12]
-
Photoredox Catalysis: A modern and powerful approach that uses light and a photocatalyst to generate the CF₃ radical under mild conditions, showing broad functional group tolerance.[9] Reagents like trifluoromethanesulfonyl chloride (TfCl) are often used as the CF₃ source in these reactions.[9]
-
Nucleophilic and Electrophilic Trifluoromethylation: These methods involve reagents that deliver the CF₃ group as either a nucleophile (e.g., Ruppert-Prakash reagent, CF₃Si(CH₃)₃) or an electrophile.[12]
The choice of method depends on the specific substrate, desired regioselectivity, and tolerance of other functional groups within the molecule.
Caption: Key synthetic routes for aryl trifluoromethylation.
Protocol: Photoredox-Catalyzed Trifluoromethylation of an Aromatic Substrate
This protocol describes a general, self-validating procedure for the late-stage trifluoromethylation of an electron-rich aromatic compound using a visible-light photoredox catalyst.
Objective: To introduce a trifluoromethyl group onto a substituted benzene ring with high efficiency and functional group tolerance.
Materials:
-
Aromatic Substrate (e.g., N-phenylacetamide) (1.0 equiv)
-
Trifluoromethanesulfonyl Chloride (TfCl) (2.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or similar) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
-
Blue LED light source (450 nm)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, dissolve the aromatic substrate (1.0 equiv) and the photocatalyst (e.g., Ru(bpy)₃Cl₂) in the chosen anhydrous solvent.
-
Inert Atmosphere: Seal the vessel and degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited state of the catalyst.
-
Reagent Addition: Add the trifluoromethanesulfonyl chloride (TfCl, 2.0 equiv) to the reaction mixture under the inert atmosphere.
-
Initiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. The reaction is typically run at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated benzene derivative.
Validation: The success of the protocol is validated by characterization of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the structure and purity.
Chapter 3: Impact on Pharmacokinetics and Pharmacodynamics
Enhancing Metabolic Stability: A Comparative Analysis
The strategic placement of a CF₃ group can effectively shield a molecule from metabolic attack.[8] By replacing a metabolically labile group, such as a methyl group that is prone to CYP-mediated oxidation, with a robust CF₃ group, a major metabolic pathway can be blocked.[8][13] This "metabolic switching" is a key tactic in drug design to improve pharmacokinetic profiles.[8]
| Parameter | Molecule without -CF₃ (e.g., with -CH₃) | Molecule with -CF₃ | Rationale for Change |
| Primary Metabolic Pathway | Oxidation at the methyl group by CYP enzymes. | Oxidation pathway at that position is blocked. | The C-F bond is resistant to enzymatic cleavage.[8] |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance.[8] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the liver's capacity to clear the drug.[8] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream products.[8] |
Modulating Lipophilicity and Bioavailability
While increasing lipophilicity is often beneficial for membrane permeability, an excessively high logP can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity.[1][2] The CF₃ group offers a way to increase lipophilicity to an optimal level.[2] For example, in the development of the antidepressant fluoxetine, the incorporation of a trifluoromethyl group on the phenoxy ring was critical for enhancing its lipophilicity, thereby improving its penetration into the brain.[2][14]
Caption: Trifluoromethylation improves drug pharmacokinetics.
Protocol: In Vitro Microsomal Stability Assay
This assay is a standard, self-validating method to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Objective: To compare the metabolic stability of a trifluoromethylated benzene derivative against its non-fluorinated analog.
Materials:
-
Test Compounds (CF₃-analog and non-CF₃ analog), dissolved in DMSO.
-
Pooled Liver Microsomes (e.g., human, rat), stored at -80°C.
-
Phosphate Buffer (e.g., 100 mM, pH 7.4).
-
NADPH Regenerating System (contains NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase).
-
Positive Control (a compound with known high clearance, e.g., Verapamil).
-
Quenching Solution (e.g., ice-cold acetonitrile with an internal standard).
-
96-well incubation plate.
-
Incubator shaker set to 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Thaw liver microsomes on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare working solutions of test compounds and controls.
-
Incubation Setup: In the 96-well plate, add the liver microsome solution to each well. Add the test compound solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the ice-cold quenching solution.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Validation: The assay is validated by the rapid disappearance of the positive control compound, confirming that the microsomal enzymes are active. The trifluoromethylated compound is expected to have a significantly longer half-life compared to its non-fluorinated counterpart.[8]
Chapter 4: Case Studies: Trifluoromethylated Benzene Derivatives in Approved Drugs
The impact of trifluoromethylated benzene rings is evident across numerous therapeutic classes.[12][15]
Central Nervous System Agents
-
Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI) used for depression.[5][12] The 4-(trifluoromethyl)phenoxy moiety is crucial for its activity. The CF₃ group enhances lipophilicity, facilitating passage across the blood-brain barrier, and contributes to the molecule's metabolic stability.[2][14]
Oncology Therapeutics
-
Sorafenib (Nexavar): A multi-kinase inhibitor for treating kidney and liver cancer.[12][16] It contains a 4-chloro-3-(trifluoromethyl)phenyl group. The CF₃ group is vital for its binding affinity to the target kinases and contributes to its overall pharmacokinetic profile.[16]
-
Enzalutamide (Xtandi): An androgen receptor inhibitor used for prostate cancer. Its structure features a trifluoromethylphenyl group, which plays a key role in its potent antagonist activity.
Anti-Infective Agents
-
Efavirenz (Sustiva): A non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.[5] The trifluoromethyl group on the cyclopropylacetylene side chain is essential for its high potency and helps to prevent metabolic degradation.
Other Therapeutic Areas
-
Celecoxib (Celebrex): A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[5] The para-trifluoromethylphenyl group is a key feature that contributes to its COX-2 selectivity and efficacy.
-
Aprepitant (Emend): A neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea. It contains a 3,5-bis(trifluoromethyl)phenyl group, which enhances its potency, metabolic stability, and ability to cross the blood-brain barrier.[17]
Chapter 5: Future Perspectives and Conclusion
The trifluoromethylated benzene motif is undeniably a privileged structure in drug discovery. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and influence target binding provides a powerful, multifaceted tool for lead optimization.[2][4] As synthetic methodologies for trifluoromethylation continue to advance, becoming more efficient and versatile, we can expect to see even more sophisticated applications of this functional group.[9] The continued exploration of novel trifluoromethylated scaffolds will undoubtedly lead to the development of the next generation of safer and more effective therapeutics. For drug development professionals, a deep understanding of the principles and applications outlined in this guide is essential for harnessing the full potential of this remarkable chemical entity.
References
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- PubMed. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed.
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- National Center for Biotechnology Information. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs.
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- ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF.
- National Center for Biotechnology Information. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC.
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The Strategic Utility of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene in Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene, a crucial building block for researchers engaged in drug discovery and materials science. We will dissect the strategic importance of its structural components—the terminal alkyne and the trifluoromethyl group—and provide validated, field-tested protocols for its synthesis and application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This document is designed to serve as a practical resource, bridging theoretical concepts with actionable experimental procedures to empower scientists in synthesizing novel molecular entities.
Introduction: The Architectural Logic of a Modern Building Block
In the landscape of modern medicinal chemistry, the efficiency and predictability of a synthetic route are paramount. "Click chemistry," a concept introduced by K. B. Sharpless, champions reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, is the quintessence of this philosophy.[1][2]
The molecule 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene is architecturally optimized for this purpose. It presents a terminal alkyne, the key functionality for the cycloaddition, and a trifluoromethylated phenyl ring. The trifluoromethyl (-CF3) group is not a passive substituent; it is a strategic addition extensively used in drug design to enhance critical pharmacokinetic and pharmacodynamic properties.[3]
The Strategic Value of the Trifluoromethyl Group
The incorporation of a -CF3 group into a drug candidate is a well-established strategy to modulate its biological and physicochemical profile.[3] Its benefits include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases the drug's half-life.
-
Increased Lipophilicity : The -CF3 group is one of the most lipophilic substituents in drug design, which can improve a molecule's ability to cross cellular membranes and enhance its binding affinity to protein targets.
-
Modulation of Electronic Properties : As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functionalities and influence intermolecular interactions, such as hydrogen bonding and π-π stacking.
-
Bioisosterism : The -CF3 group can act as a bioisostere for other groups like chlorine or a methyl group, allowing for fine-tuning of a compound's steric and electronic profile.
By incorporating this building block, researchers can systematically introduce the advantageous -CF3 moiety into a diverse range of molecules via the robust and reliable triazole linkage.
Synthesis and Characterization of the Building Block
While not cataloged by major suppliers as a stock item, 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene can be reliably synthesized from commercially available precursors. The most direct route is the Williamson ether synthesis, involving the alkylation of 3-(trifluoromethyl)phenol with propargyl bromide.
Precursor Sourcing and Properties
The primary precursor, 3-(trifluoromethyl)phenol, is readily available from suppliers like Sigma-Aldrich.
| Property | Value | Source |
| Chemical Name | 3-(Trifluoromethyl)phenol | [4][5] |
| Synonyms | 3-Hydroxybenzotrifluoride, α,α,α-Trifluoro-m-cresol | [4] |
| CAS Number | 98-17-9 | [4] |
| Molecular Formula | C₇H₅F₃O | [5] |
| Molecular Weight | 162.11 g/mol | [5] |
| Appearance | Liquid | [4] |
| Boiling Point | 45-46 °C (lit.) | [4] |
| Density | 1.333 g/mL at 25 °C (lit.) | [4] |
Experimental Protocol: Synthesis of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene
This protocol is based on established methods for the propargylation of phenols.[2][6] The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the bromide from propargyl bromide. Aprotic polar solvents like acetone or DMF are ideal for this transformation.[6]
Caption: Workflow for the synthesis of the title compound.
Materials:
-
3-(Trifluoromethyl)phenol (1.0 equiv)
-
Propargyl bromide (80% solution in toluene, ~1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 3-(trifluoromethyl)phenol (1.0 equiv) and anhydrous acetone (10 mL per 1 g of phenol).
-
Base Addition: Add anhydrous potassium carbonate (1.5 equiv) to the solution. Stir the suspension vigorously at room temperature for 15 minutes.
-
Alkylation: Add propargyl bromide (~1.2 equiv) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid potassium carbonate and potassium bromide byproduct.
-
Rinse the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
-
Extraction:
-
Dissolve the resulting crude oil in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene as a pure liquid.
Expected Characterization
While a specific spectrum for the title compound is not published, its NMR data can be predicted based on analogous structures like (prop-2-yn-1-yloxy)benzene.[2]
-
¹H NMR: Expect signals corresponding to the aromatic protons (around 7.0-7.5 ppm), the methylene protons of the propargyl group (-O-CH₂-) as a doublet around 4.7 ppm, and the terminal alkyne proton (-C≡C-H) as a triplet around 2.5 ppm. The coupling between the methylene and alkyne protons should be observable.
-
¹³C NMR: Expect aromatic carbon signals, a signal for the methylene carbon (~56 ppm), and two distinct signals for the alkyne carbons (C≡CH at ~75 ppm and C≡CH at ~78 ppm).
-
IR Spectroscopy: Look for characteristic peaks for the terminal alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and strong C-F stretching bands for the -CF3 group (typically in the 1100-1350 cm⁻¹ region).
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene makes it an ideal partner for reaction with any organic azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally robust and tolerant of a vast array of functional groups, making it suitable for late-stage functionalization in complex syntheses.[1]
Mechanism Overview: The Catalytic Cycle of CuAAC
The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] The presence of a stabilizing ligand, such as THPTA or TBTA, can accelerate the reaction and protect sensitive substrates.
Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.
General Protocol: CuAAC with the Building Block
This protocol provides a reliable starting point for the click reaction.[6] Optimization of solvent, temperature, and catalyst loading may be necessary depending on the specific azide used.
Materials:
-
1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene (1.0 equiv)
-
Organic azide (1.0-1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.10 equiv)
-
Sodium ascorbate (0.05-0.20 equiv)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or THF/H₂O)
Procedure:
-
Dissolution: In a vial, dissolve 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene (1.0 equiv) and the organic azide (1.0-1.1 equiv) in the chosen solvent system.
-
Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting 1,2,3-triazole can be purified by flash column chromatography or recrystallization.
Characterization of Triazole Products
Validation of the newly formed triazole ring is critical. NMR spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The most indicative signal is the new triazole proton (C5-H), which typically appears as a sharp singlet in the downfield region, often between 7.5 and 9.0 ppm.[6] The disappearance of the terminal alkyne proton signal (~2.5 ppm) is a key indicator of a complete reaction.
-
¹³C NMR: The formation of the triazole ring will give rise to two new aromatic carbon signals. The C5 carbon is typically observed around 120-130 ppm, while the C4 carbon (the one bearing the substituent from the alkyne) is found further downfield, often above 135 ppm.
-
2D NMR: For unambiguous assignment, especially in complex molecules, 2D NMR experiments like HMBC and HSQC are invaluable for confirming the connectivity between the substituents and the triazole ring.
Conclusion
1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene is a highly valuable, synthetically accessible building block for click chemistry. Its design provides a robust handle for the reliable formation of stable triazole linkages while simultaneously introducing the trifluoromethyl group—a substituent proven to enhance the druglike properties of bioactive molecules. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently synthesize this building block and leverage its full potential in their discovery programs, accelerating the development of novel therapeutics and advanced materials.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- AIP Publishing. (2018). Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.Cu2ONanocatalyst. AIP Conference Proceedings, 1953(1), 140020.
- Royal Society of Chemistry. (2011). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 9, 7837-7843.
- Journal of Organic Chemistry. (2010). A Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions Based on the Tris(triazolyl)methanol-Cu(I) Structure. The Journal of Organic Chemistry, 75(20), 7002–7005.
- PubMed. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
- Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3, 153-162.
- ACS Publications. (2017). One-pot microwave experiments with NMR characterization of synthetic triazole esters. Abstracts of Papers of the American Chemical Society, 253.
- ACS Publications. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
-
PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]
- Stratakis, M., & Efe, C. (n.d.). SUPPORTING INFORMATION: Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete.
- ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 641-654.
-
PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Streamlined Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-(Trifluoromethyl)phenyl Propargyl Ether
Abstract
This technical guide provides a comprehensive framework for the synthesis of 1,2,3-triazoles, a privileged scaffold in medicinal chemistry, starting from 3-(trifluoromethyl)phenyl propargyl ether. We detail the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, offering field-proven insights into precursor synthesis, reaction optimization, and product characterization. The strategic incorporation of the trifluoromethyl (CF₃) group is discussed, highlighting its critical role in modulating the physicochemical properties of drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and reliable methodology for generating diverse libraries of triazole-based compounds.
Introduction: The Convergence of Click Chemistry and Fluorine in Drug Discovery
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, celebrated for its exceptional stability, hydrogen bonding capabilities, and dipole moment, which allow it to act as a versatile bioisostere for amide bonds.[1][2] The advent of "click chemistry," a concept introduced by K.B. Sharpless, revolutionized access to this scaffold.[3][4] Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a powerful tool for rapidly and selectively forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides under mild, often aqueous, conditions.[5][6] This reaction's high yield, broad functional group tolerance, and simple workup procedures have made it indispensable in drug discovery, bioconjugation, and materials science.[3][7][8]
Parallel to these synthetic advancements, the strategic use of fluorine has become a dominant theme in drug design. The trifluoromethyl (CF₃) group, in particular, is frequently incorporated into lead compounds to enhance critical properties.[9][10] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability by blocking sites of oxidation, increase membrane permeability, and enhance binding affinity to biological targets.[11][12][13]
This application note details the synthesis of 1,2,3-triazoles that merge these two powerful strategies, using 3-(trifluoromethyl)phenyl propargyl ether as a key building block. We provide detailed, validated protocols for the synthesis of the precursors and the final CuAAC reaction, complete with mechanistic insights and characterization data.
Mechanistic Rationale: The Copper(I) Catalytic Cycle
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers.[5][14] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and, crucially, provides exclusive control over the regioselectivity, yielding only the 1,4-disubstituted triazole.[5][6]
The catalytic cycle proceeds through several key steps:
-
Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne, significantly increasing the acidity of the terminal proton and facilitating its removal to form a copper(I) acetylide intermediate.[6][14][15]
-
Azide Coordination & Cyclization: The organic azide then coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a stepwise cyclization process, resulting in a six-membered copper-containing intermediate (a metallacycle).[5]
-
Ring Contraction & Protonation: This intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted 1,2,3-triazole product.
-
Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The active Cu(I) catalyst is often generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[16][17][18] This approach avoids the need to handle potentially unstable Cu(I) salts.
Experimental Protocols
Safety Precaution: Organic azides are potentially explosive and should be handled with care, especially in concentrated form. Avoid heat, shock, and friction. Perform reactions behind a blast shield.
This synthesis follows a standard Williamson ether synthesis procedure.
Materials:
-
3-(Trifluoromethyl)phenol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (approx. 10 mL per 1 g of phenol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 3-(trifluoromethyl)phenyl propargyl ether as a clear oil.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide (1.0 eq) in DMF (5 mL per 1 g of bromide).
-
Add sodium azide (1.5 eq) portion-wise to the solution. Caution: Sodium azide is highly toxic.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature (<40°C) to obtain benzyl azide as a clear liquid. Do not distill. The product is often used directly in the next step without further purification.
This protocol details the core "click" reaction.
Materials:
-
3-(Trifluoromethyl)phenyl propargyl ether (from Protocol 1)
-
Benzyl azide (from Protocol 2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a vial or round-bottom flask, dissolve 3-(trifluoromethyl)phenyl propargyl ether (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water (approx. 10 mL per 1 mmol of alkyne).
-
In a separate small vial, prepare fresh solutions of sodium ascorbate (e.g., 1M in water) and CuSO₄·5H₂O (e.g., 0.5M in water).
-
To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.1 eq).
-
Next, add the CuSO₄·5H₂O solution (0.05 eq). The solution may turn a pale yellow/green color.
-
Seal the vessel and stir the reaction vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC until the starting alkyne is consumed. A white or off-white precipitate of the product may form.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1,2,3-triazole product.
Characterization Data and Analysis
The synthesized triazole should be characterized using standard analytical techniques to confirm its structure and purity.
| Parameter | Expected Data for 1-Benzyl-4-((3-(trifluoromethyl)phenoxy)methyl)-1H-1,2,3-triazole |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-7.0 (m, Ar-H), ~7.8 (s, 1H, triazole C5-H), ~5.5 (s, 2H, N-CH₂-Ph), ~5.2 (s, 2H, O-CH₂-triazole) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~157 (Ar C-O), ~145 (Triazole C4), ~135-120 (Ar-C & Triazole C5), ~124 (q, J ≈ 272 Hz, CF₃), ~62 (O-CH₂), ~54 (N-CH₂) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -62.5 (s, CF₃) |
| HRMS (ESI) | Calculated m/z for C₁₇H₁₄F₃N₃O + H⁺, found value should be within ±5 ppm |
Analysis Insights:
-
The most characteristic signal in the ¹H NMR spectrum is the singlet for the triazole proton (C5-H), typically appearing downfield around 7.5-8.0 ppm.[19]
-
The two methylene (-CH₂-) groups appear as distinct singlets, confirming the successful linkage.
-
¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group.
-
Unambiguous assignment of the 1,4-disubstitution pattern can be confirmed using 2D NMR techniques like HMBC, which would show a correlation between the triazole proton and the adjacent methylene carbon.[20][21]
Field-Proven Insights & Troubleshooting
-
Causality of Catalyst Loading: A substoichiometric amount of copper (1-5 mol%) is sufficient as it is a true catalyst. The reducing agent (sodium ascorbate) is typically used in slight excess relative to copper (e.g., 5-10 mol%) to prevent re-oxidation of Cu(I) to Cu(II) and to mitigate oxidative alkyne homocoupling (Glaser coupling), a common side reaction.[5]
-
Solvent Choice: The t-BuOH/H₂O system is highly effective for a wide range of substrates, as it solubilizes both organic precursors and the inorganic catalyst components. Water has also been shown to accelerate the reaction rate.[5] For substrates with poor aqueous solubility, solvents like DMF or DMSO can be used.
-
Copper Removal: Residual copper can be problematic for biological applications. If ICP-MS analysis shows copper contamination, the purified compound can be dissolved in an organic solvent and washed with an aqueous solution of a chelating agent like EDTA, or passed through a short plug of silica gel or activated carbon.[22]
-
Reaction Scale-Up: When scaling up, it is crucial to manage the exotherm and maintain efficient stirring. For azide synthesis, generating and using the azide in situ or in a continuous flow setup can enhance safety by avoiding the isolation of large quantities of potentially hazardous material.[23]
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a remarkably efficient and reliable pathway for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By employing 3-(trifluoromethyl)phenyl propargyl ether as a key alkyne component, medicinal chemists can readily access a diverse range of compounds that incorporate the beneficial properties of both the triazole ring and the trifluoromethyl group. The protocols detailed herein are robust, scalable, and grounded in well-understood mechanistic principles, empowering researchers in drug discovery to rapidly generate novel chemical entities for biological screening.[1][24]
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Publications. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Royal Society of Chemistry. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Royal Society of Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Safe and efficient route to azides makes click chemistry even easier. ACS Publications. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Royal Society of Chemistry. [Link]
-
Click chemistry. Wikipedia. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Synthesis of 1,2,3-triazoles from p-hydroxy diphenyl and propargyl bromide. ResearchGate. [Link]
-
One-pot microwave experiments with NMR characterization of synthetic triazole esters. Morressier. [Link]
-
Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]
-
Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. ACS Publications. [Link]
-
Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. ACS Publications. [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]
-
Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? ResearchGate. [Link]
- Purification of triazoles.
-
A practical flow synthesis of 1,2,3-triazoles. National Institutes of Health. [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. [Link]
-
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. [Link]
-
The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. [Link]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
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Williamson ether synthesis conditions for 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene
Application Note: High-Fidelity Williamson Ether Synthesis of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene
Strategic Introduction
The synthesis of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene represents a critical transformation in medicinal chemistry, installing a terminal alkyne "click-chemistry" handle onto an electron-deficient aromatic scaffold. This ether linkage serves two primary functions:
-
Bioorthogonal Ligation: The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of fluorophores, PROTAC linkers, or affinity tags.
-
Pharmacophore Modulation: The trifluoromethyl (-CF
) group at the meta position enhances lipophilicity and metabolic stability, while the ether oxygen acts as a hydrogen bond acceptor.
Chemical Challenge:
The presence of the electron-withdrawing -CF
Reaction Mechanism & Logic
The synthesis proceeds via a classical Williamson Ether Synthesis , following an S
Mechanistic Pathway:
-
Activation: Potassium carbonate (K
CO ) deprotonates the phenol to generate the potassium phenoxide. -
Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic carbon of propargyl bromide.
-
Displacement: Bromide is displaced, forming the ether bond and KBr byproduct.
DOT Diagram: Reaction Workflow & Mechanism
Figure 1: Mechanistic flow of the base-mediated O-alkylation.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]
| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Safety Note |
| 3-(Trifluoromethyl)phenol | 162.11 | 1.0 | Substrate | Corrosive, Irritant |
| Propargyl Bromide (80% in PhMe) | 118.96 | 1.2 - 1.5 | Electrophile | Lachrymator , Shock-sensitive (dry) |
| Potassium Carbonate (Anhydrous) | 138.21 | 1.5 - 2.0 | Base | Irritant, Hygroscopic |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent (0.5 M) | Medium | Reprotoxic, absorbable through skin |
| TBAI (Tetrabutylammonium iodide) | 369.37 | 0.05 (Cat.) | Catalyst | Optional: Accelerates sluggish rxns |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (N
) or Argon to exclude moisture (critical for reaction rate, though the reaction is not strictly water-intolerant).
Step 2: Deprotonation (The "Activation" Phase)
-
Charge the RBF with 3-(trifluoromethyl)phenol (1.62 g, 10.0 mmol).
-
Add anhydrous DMF (20 mL). Stir until dissolved.
-
Add K
CO (2.07 g, 15.0 mmol) in one portion. -
Observation: The suspension may turn slightly yellow/orange as the phenoxide forms.
-
Stir at Room Temperature (25°C) for 15–30 minutes. Why? This ensures complete formation of the phenoxide anion before introducing the electrophile, minimizing side reactions.
Step 3: Alkylation
-
Cool the mixture to 0°C (ice bath) if scaling up (>10g) to control exotherm. For small scales (<2g), RT is acceptable.
-
Add Propargyl Bromide (80% wt in toluene) (1.34 mL, ~12.0 mmol) dropwise via syringe.
-
Safety: Propargyl bromide is a potent lachrymator. Perform strictly in a fume hood.
-
Remove ice bath and allow to warm to Room Temperature .
-
Stir for 4–6 hours . Monitor by TLC (See Section 4).
Step 4: Workup
-
Quench the reaction by pouring the mixture into Water (100 mL) in a separatory funnel.
-
Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (3 x 30 mL).
-
Crucial Step: Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL). This effectively removes the DMF solvent.
-
Dry over anhydrous Na
SO or MgSO . -
Filter and concentrate under reduced pressure (Rotovap) at 40°C.
Step 5: Purification
-
The crude oil is usually >90% pure.
-
If purification is required, perform Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10). The product is non-polar and elutes early.
Validation & Characterization
Process Monitoring (TLC)
-
Mobile Phase: 10% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The product will be UV-active.
-
Rf Values (Approximate):
-
Substrate (Phenol): Rf ~ 0.3 (Streaks due to acidity).
-
Product (Ether): Rf ~ 0.7 (Distinct spot).
-
Spectroscopic Data (Expected)
| Technique | Signal | Assignment | Interpretation |
| 1H NMR (CDCl | Aromatic H | Typical meta-substituted pattern. | |
| -O-CH | Diagnostic doublet : Confirms O-alkylation. | ||
| -C | Terminal alkyne proton. | ||
| 13C NMR (CDCl | C-O (Ar) | Ipso carbon attached to oxygen. | |
| C-CF | Quartet due to C-F coupling. | ||
| -C F | Trifluoromethyl carbon. | ||
| -C | Alkyne carbons. | ||
| -O-C H | Propargyl methylene. | ||
| IR (Neat) | 3290 cm | Sharp stretch (Terminal Alkyne). | |
| 2120 cm | C | Weak stretch. |
Troubleshooting & Optimization
DOT Diagram: Troubleshooting Logic
Figure 2: Decision matrix for addressing incomplete reactions.
-
Low Yield? The trifluoromethyl group pulls electron density, making the phenoxide a weaker nucleophile. If the reaction is slow at RT, heat to 60°C . Do not exceed 80°C to avoid propargyl bromide decomposition.
-
Emulsion during workup? DMF can cause emulsions. Wash thoroughly with water. Adding a small amount of dilute HCl (1M) during the first extraction can help break emulsions, but ensure the aqueous layer remains basic/neutral to avoid ether hydrolysis (unlikely, but good practice).
References
-
Williamson, A. W. (1850).[4] "Theory of Aetherification". Philosophical Magazine, 37, 350.[4] Link
-
Reich, H. J. "pKa Data for Phenols". University of Wisconsin-Madison. Link (Demonstrates acidity of m-CF3 phenol).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for SN2 mechanisms and solvent effects).
- Scriven, E. F. V. (1983). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry.
-
Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions". Angewandte Chemie International Edition, 40(11), 2004-2021. Link (Context for propargyl ether utility).
Sources
Procedure for introducing trifluoromethylated aryl moieties via click chemistry
Procedure for Introducing Trifluoromethylated Aryl Moieties via Click Chemistry
Abstract
The introduction of trifluoromethylated aryl moieties is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for leveraging the power and precision of click chemistry to incorporate these privileged structures. We will explore the three primary modalities of click chemistry suitable for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This document is intended for researchers, scientists, and drug development professionals seeking to employ these robust conjugation strategies.
Introduction: The Synergy of Trifluoromethyl Groups and Click Chemistry
The trifluoromethyl (CF3) group is a key functional group in many top-selling pharmaceuticals due to its unique electronic properties and metabolic stability.[2][3] Traditional methods for introducing trifluoromethyl groups often require harsh conditions that are incompatible with complex molecules.[3][4] Click chemistry, characterized by its high efficiency, selectivity, and biocompatibility, offers a powerful alternative for the late-stage introduction of trifluoromethylated aryl groups into diverse molecular scaffolds.[5][] This approach allows for the modular assembly of complex molecules under mild conditions, making it an invaluable tool in drug discovery and chemical biology.[5][7]
This guide will provide the foundational knowledge and practical protocols to successfully implement these techniques. We will begin by outlining the synthesis of the necessary trifluoromethylated aryl building blocks (azides, alkynes, and tetrazines), followed by detailed procedures for their conjugation using CuAAC, SPAAC, and IEDDA.
General Workflow
The overall strategy involves a two-stage process: first, the synthesis of a trifluoromethylated aryl precursor bearing one of the click chemistry handles (an azide, a strained alkyne, or a tetrazine), and second, the click reaction with a complementary reaction partner.
Figure 1: General workflow for introducing trifluoromethylated aryl moieties.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[8][9][] This reaction is known for its high yields, stereospecificity, and tolerance of a wide range of functional groups.[8][11]
Mechanism of CuAAC
The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[12] The Cu(I) first coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the Cu(I) catalyst.[9][]
Figure 2: Simplified catalytic cycle of CuAAC.
Synthesis of Precursors
Protocol 3.2.1: Synthesis of a Trifluoromethylated Aryl Azide
This protocol describes the synthesis of 1-azido-4-(trifluoromethyl)benzene from 4-(trifluoromethyl)aniline.
Materials:
-
4-(trifluoromethyl)aniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO2)
-
Sodium azide (NaN3)
-
Diethyl ether
-
Sodium sulfate (Na2SO4)
-
Deionized water
-
Ice
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.61 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to form the diazonium salt.
-
In a separate 250 mL flask, dissolve sodium azide (0.72 g, 11 mmol) in water (20 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Gas evolution (N2) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexanes) to afford 1-azido-4-(trifluoromethyl)benzene as a colorless oil.
Protocol 3.2.2: Synthesis of a Trifluoromethylated Aryl Alkyne
This protocol describes a copper-catalyzed trifluoromethylation of a terminal aryl alkyne.[13]
Materials:
-
4-ethynyl-iodobenzene
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), add 4-ethynyl-iodobenzene (2.28 g, 10 mmol), CuI (0.19 g, 1 mmol), and KF (1.16 g, 20 mmol).
-
Add anhydrous DMF (20 mL) and anhydrous toluene (20 mL) via syringe.
-
Add TMSCF3 (2.13 g, 15 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (50 mL).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-ethynyl-4-(trifluoromethyl)benzene.
CuAAC Protocol
Protocol 3.3.1: General Procedure for CuAAC
Materials:
-
Trifluoromethylated aryl azide (1.0 eq)
-
Alkyne-functionalized molecule of interest (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05-0.1 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
Solvent (e.g., t-BuOH/H2O 1:1, DMSO, DMF)
Procedure:
-
Dissolve the trifluoromethylated aryl azide and the alkyne-functionalized molecule in the chosen solvent system.
-
Add an aqueous solution of CuSO4·5H2O.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Catalyst | CuSO4/Sodium Ascorbate | In situ generation of active Cu(I) species.[12] |
| Ligand (Optional) | TBTA, BTTAA | Accelerates the reaction and protects biomolecules from oxidative damage. |
| Solvent | t-BuOH/H2O, DMSO, DMF | Solubilizes a wide range of substrates. Water can accelerate the reaction.[8] |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Stoichiometry | ~1:1 Azide:Alkyne | Efficient reaction, a slight excess of one reactant can drive to completion. |
Table 1: Summary of typical CuAAC reaction conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC provides a powerful metal-free alternative.[14][15] This reaction utilizes a strained cyclooctyne, which reacts rapidly and selectively with an azide without the need for a catalyst.[16][]
Mechanism of SPAAC
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon undergoing a [3+2] cycloaddition with an azide.[14] This high inherent reactivity allows the reaction to proceed rapidly at physiological temperatures. The reaction is a concerted 1,3-dipolar cycloaddition, leading to the formation of a stable triazole linkage.[14]
Figure 3: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Synthesis of a Trifluoromethylated Aryl-DBCO Conjugate
In SPAAC, it is more common to functionalize the molecule of interest with the strained alkyne (e.g., DBCO) and react it with an azide-tagged partner. The synthesis of the trifluoromethylated aryl azide is as described in Protocol 3.2.1.
Protocol 4.2.1: Conjugation of a Trifluoromethylated Aryl Azide to a DBCO-linker
Materials:
-
Trifluoromethylated aryl azide (from Protocol 3.2.1) (1.0 eq)
-
DBCO-PEG4-NHS ester (1.0 eq)
-
An amine-containing molecule of interest (e.g., a peptide or protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
First, conjugate the DBCO-linker to the molecule of interest. Dissolve the amine-containing molecule in PBS.
-
Add a solution of DBCO-PEG4-NHS ester in DMSO (typically a 10-20 fold molar excess) to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the excess, unreacted DBCO-linker using a desalting column or dialysis.
-
To the purified DBCO-functionalized molecule, add the trifluoromethylated aryl azide (typically 5-10 fold molar excess).
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37 °C.
-
Purify the final conjugate using an appropriate method for the molecule of interest (e.g., size-exclusion chromatography, affinity chromatography).
| Parameter | Recommended Condition | Rationale |
| Cyclooctyne | DBCO, DIFO | High strain and reactivity.[16] DBCO is commercially available. |
| Solvent | Aqueous buffers (PBS), DMSO | Biocompatible and solubilizes a wide range of substrates. |
| Temperature | 4 °C to 37 °C | Reaction proceeds well at physiological temperatures.[14] |
| Stoichiometry | Excess of one reagent | Often used to drive the reaction to completion, especially with precious biomolecules. |
Table 2: Summary of typical SPAAC reaction conditions.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is one of the fastest known bioorthogonal reactions, occurring between an electron-deficient tetrazine and a strained alkene or alkyne (dienophile).[18][19][20] This reaction is exceptionally fast and selective, proceeding with second-order rate constants up to 10^6 M^-1s^-1.[18]
Mechanism of IEDDA
The IEDDA reaction is a [4+2] cycloaddition between the tetrazine (the diene) and the dienophile. The reaction proceeds through a concerted or stepwise mechanism, leading to an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N2) and form a stable dihydropyrazine product, which may then oxidize to a pyrazine.
Figure 4: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Protocol for IEDDA Conjugation
The synthesis of trifluoromethylated tetrazines is a specialized area. For many applications, it is more practical to purchase a functionalized tetrazine and conjugate it to a trifluoromethylated aryl moiety that has been derivatized with a dienophile, such as norbornene or trans-cyclooctene (TCO).
Protocol 5.2.1: General Procedure for IEDDA Ligation
Materials:
-
Trifluoromethylated aryl moiety functionalized with a strained alkene (e.g., TCO) (1.0 eq)
-
Tetrazine-functionalized molecule of interest (1.0-1.2 eq)
-
Solvent (e.g., PBS, Methanol, Acetonitrile/Water)
Procedure:
-
Dissolve the trifluoromethylated aryl-dienophile in the chosen solvent.
-
Add the tetrazine-functionalized molecule to the solution.
-
The reaction is typically very fast and proceeds at room temperature. Stir for 5-60 minutes.
-
Monitor the reaction by LC-MS or by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
The reaction often proceeds to completion, and if the reagents are used in a 1:1 stoichiometry, purification may not be necessary. If purification is required, standard chromatographic methods can be used.
| Parameter | Recommended Condition | Rationale |
| Tetrazine | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Highly reactive and stable.[21] |
| Dienophile | Trans-cyclooctene (TCO) | Exceptionally high reactivity due to ring strain.[18] |
| Solvent | Aqueous or organic solvents | The reaction is tolerant of a wide range of solvents. |
| Temperature | Room Temperature | Extremely fast kinetics at ambient temperatures.[19] |
Table 3: Summary of typical IEDDA reaction conditions.
Conclusion
Click chemistry provides a suite of powerful and versatile tools for the introduction of trifluoromethylated aryl moieties into complex molecules. The choice between CuAAC, SPAAC, and IEDDA will depend on the specific application, with considerations for the presence of sensitive functional groups, the need for biocompatibility, and the desired reaction kinetics. The protocols provided in this guide offer a solid foundation for researchers to successfully implement these transformative reactions in their own work, accelerating progress in drug discovery and chemical biology.
References
-
Title: Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group - NIH Source: National Institutes of Health URL: [Link]
-
Title: Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of trifluoromethyl alkynes - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Trifluoromethylation of Alkenes and Alkynes: A Decade Review - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio) - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Trifluoromethyl azide 0.5 M solution in THF - CF Plus Chemicals Source: CF Plus Chemicals URL: [Link]
-
Title: Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations | ACS Organic & Inorganic Au Source: ACS Publications URL: [Link]
-
Title: Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace Source: SciSpace URL: [Link]
-
Title: Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry Source: ResearchGate URL: [Link]
-
Title: Synthesis of trifluoromethyl arenes - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Application of triazoles in the structural modification of natural products - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI Source: MDPI URL: [Link]
-
Title: Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation Source: eLibrary.ru URL: [Link]
-
Title: Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers Source: Frontiers URL: [Link]
-
Title: The inverse electron demand diels-alder (IEDDA): A facile bioorthogonal click reaction for development of injectable polysaccharide-based hydrogels for biomedical applications - PubMed Source: PubMed URL: [Link]
-
Title: Inverse electron demand Diels–Alder reactions in chemical biology - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Recent Developments in the Trifluoromethylation of Alkynes - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed Source: PubMed URL: [Link]
-
Title: Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Click Triazoles for Bioconjugation - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Trifluoromethyl alkyne synthesis by trifluoromethylation [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The inverse electron demand diels-alder (IEDDA): A facile bioorthogonal click reaction for development of injectable polysaccharide-based hydrogels for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene Intermediates
Welcome to the Technical Support Center for the purification of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key intermediate.
Introduction
1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to side reactions, reduced yields, and compromised biological activity.
This guide provides a comprehensive overview of the most effective purification methods, troubleshooting strategies for common issues, and a frequently asked questions section to address specific problems you may encounter in the laboratory.
Synthesis Overview and Potential Impurities
The most common method for synthesizing 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene is the Williamson ether synthesis. This reaction involves the deprotonation of 3-(trifluoromethyl)phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from propargyl bromide or a related propargyl electrophile.[1][2]
Caption: General workflow of the Williamson ether synthesis for 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene and potential impurities.
While this reaction is generally efficient, several impurities can arise:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 3-(trifluoromethyl)phenol and propargyl bromide.
-
C-Alkylated Byproduct: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur at the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation).[3]
-
Over-alkylation: The terminal alkyne proton is weakly acidic and could potentially be deprotonated and react further.
-
Elimination Products: Strong bases can promote the elimination of HBr from propargyl bromide to form allene.
-
Solvent and Base Residues: Residual solvents like DMF or acetone and inorganic salts from the base need to be removed.
Purification Strategies
The choice of purification method depends on the scale of the reaction and the nature of the impurities. The two most common and effective techniques are column chromatography and recrystallization.
Column Chromatography
Flash column chromatography is a highly effective method for separating the desired product from impurities with different polarities.[4]
Recommended Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The separation is monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene.
Solvent System Selection:
The ideal solvent system for column chromatography provides good separation between the product and impurities. A typical starting point is a mixture of hexanes and ethyl acetate. The trifluoromethyl group increases the lipophilicity of the molecule, so a less polar eluent might be required compared to non-fluorinated analogs.
| Compound Type | Typical Rf Value (20% EtOAc in Hexanes) | Recommended Eluent System |
| Non-polar impurities (e.g., allene) | High ( > 0.8) | 100% Hexanes to 5% EtOAc/Hexanes |
| Product | Moderate (0.3 - 0.5) | 5-20% EtOAc/Hexanes |
| Polar impurities (e.g., 3-(trifluoromethyl)phenol) | Low ( < 0.2) | 20-50% EtOAc/Hexanes |
Recrystallization
Recrystallization is an excellent technique for purifying solid products on a larger scale, provided a suitable solvent or solvent system can be found.[5] The principle is based on the differential solubility of the desired compound and impurities in a solvent at different temperatures.
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include hexanes, heptane, ethanol, or mixtures like ethyl acetate/hexanes.[6]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Guide
Caption: Troubleshooting flowchart for common purification issues.
Frequently Asked Questions (FAQs)
Q1: My product appears as a streak on the TLC plate. What could be the cause?
A1: Streaking on a TLC plate can be due to several factors:
-
Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample before spotting.
-
Highly Polar Compound: The compound may be too polar for the chosen eluent system, causing it to interact strongly with the silica gel. Try a more polar eluent.
-
Acidic/Basic Nature: If your compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can often resolve this.
-
Decomposition: The compound might be decomposing on the silica gel. You can test for this by spotting the sample, letting it sit on the plate for some time, and then developing it to see if new spots have appeared.
Q2: I am having trouble removing the unreacted 3-(trifluoromethyl)phenol by column chromatography.
A2: 3-(Trifluoromethyl)phenol is significantly more polar than the desired ether product. You should be able to separate them using a non-polar eluent system. If you are still having trouble, consider the following:
-
Acid-Base Extraction: Before chromatography, you can perform an aqueous workup with a dilute base (e.g., 1M NaOH) to extract the acidic phenol into the aqueous layer. Be cautious, as a strong base could potentially hydrolyze your product.
-
Gradient Elution: A gradual increase in eluent polarity will help to first elute your less polar product, leaving the more polar phenol on the column to be eluted later with a more polar solvent mixture.
Q3: Can I use distillation to purify 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene?
A3: While distillation is a common purification technique for liquids, it may not be ideal for this compound. Propargyl ethers can be thermally unstable and may decompose or rearrange at high temperatures.[7] If you choose to attempt distillation, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the molecule. A short-path distillation apparatus is recommended.
Q4: What are the key analytical techniques to confirm the purity of my final product?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic, propargylic, and acetylenic protons. Integration of these peaks can help quantify impurities.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly useful for trifluoromethyl-containing compounds. A single peak will confirm the presence of the CF₃ group, and the absence of other fluorine-containing signals indicates purity from related fluorinated impurities.[8][9]
-
-
Mass Spectrometry (MS): GC-MS is an excellent technique to determine the molecular weight of the product and identify any volatile impurities. The fragmentation pattern can also provide structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
Expected Analytical Data:
-
¹H NMR (CDCl₃): δ ~7.2-7.5 (m, 4H, Ar-H), ~4.7 (d, 2H, OCH₂), ~2.5 (t, 1H, C≡CH) ppm.
-
¹³C NMR (CDCl₃): Signals for the aromatic carbons (one of which will be a quartet due to coupling with fluorine), the CF₃ carbon (a quartet), the two alkyne carbons, and the propargylic carbon.
-
¹⁹F NMR (CDCl₃): A singlet around -63 ppm.
-
MS (EI): A molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of the propargyl group and other fragments.
Conclusion
The successful purification of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene is a critical step in many synthetic routes. By understanding the potential impurities and employing the appropriate purification and analytical techniques, researchers can ensure the high quality of this important intermediate. This guide provides a foundation for troubleshooting common issues and achieving the desired purity for your downstream applications.
References
-
Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). SUPPORTING INFORMATION Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. The Royal Society of Chemistry. Retrieved from [Link]
-
2 - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Yoon, T. P., Villanueva, R., & Plachinski, E. F. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). Propargyl ether. Retrieved from [Link]
-
Stratakis, M., Efe, C., & Lykakis, I. N. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]
-
Hayashi, T. (n.d.). 1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry. Retrieved from [Link]
- Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Dege, N. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
Jasperse, C. (n.d.). Chromatography: Column, Combiflash, and TLC. Concordia College. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Retrieved from [Link].
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Cheméo. (n.d.). Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). Retrieved from [Link].
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
Reddit. (2015, June 24). Help finiding procedure for williamson ether synthesis... r/chemistry. Retrieved from [Link]
-
Utah Tech University, Department of Chemistry. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Anjos, T., Giehl, M. R., & Godoi, B. (2021). Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-o. Beilstein Archives.
-
TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Morken, J. P., & co-workers. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]
- Ferreira, I. C. F. R., & co-workers. (n.d.).
-
Wiley. (n.d.). Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. Retrieved from [Link]
-
Andrew Teasdale. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. WordPress. Retrieved from [Link]
- Dolbier, W. R. Jr. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(5), 2038–2048.
- Arshad, S., et al. (2011). (E)-1-[4-(Prop-2-yn-1-yloxy)phenyl]... Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3261.
-
Chegg. (2017, November 7). Solved WILLIAMSON ETHER SYNTHESIS (10 points) a. Write the | Chegg.com. Retrieved from [Link]
-
LCGC International. (n.d.). Peer-Reviewed Articles | Topic. Retrieved from [Link]
Sources
- 1. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. ((Prop-2-yn-1-yloxy)methyl)benzene | C10H10O | CID 6917484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
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- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
Troubleshooting copper catalyst removal from trifluoromethylated triazole products
Subject: Troubleshooting Cu-Catalyst Removal in Lipophilic Fluorinated Triazole Synthesis Ticket ID: #Cu-CF3-TRZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulty removing residual copper from trifluoromethylated 1,2,3-triazoles due to a "double-bind" effect. First, the triazole ring acts as a robust bidentate ligand, stabilizing Cu(I)/Cu(II) species against standard aqueous washes. Second, the trifluoromethyl (
This guide provides a tiered troubleshooting protocol, moving from enhanced liquid-liquid extraction (LLE) to solid-phase scavenging, specifically optimized for fluorinated substrates.
Phase 1: Diagnostics & Detection
Q: My product looks white/off-white. Can I assume it is copper-free? A: No. Copper contamination is deceptive. While blue/green discoloration indicates gross contamination (>500 ppm), trace copper (10–50 ppm) is often invisible but sufficient to crash biological assays or catalyze decomposition.
Protocol: The Dithizone Spot Test (Rapid Field Test) Before sending samples for expensive ICP-MS analysis, use this qualitative check.
-
Dissolve 5 mg of product in 1 mL of DCM or Toluene.
-
Add 2 drops of Dithizone stain solution (10 mg dithizone in 10 mL chloroform).
-
Result:
Note: The
group does not interfere with this test, but ensure your solvent is halogenated (DCM/Chloroform) to maintain dithizone solubility.
Phase 2: Troubleshooting Liquid-Liquid Extraction (LLE)
Q: I tried a standard EDTA wash, but the copper levels remained high. Why?
A: The pH was likely too neutral.
Standard
The Fix: The "Ammonium Boost" Protocol Ammonia acts as an auxiliary ligand, forming temporary ammine complexes that are more labile, allowing EDTA to sequester the copper more effectively.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude
-triazole in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions with basic water. -
Preparation: Prepare a 10% w/v
solution and adjust to pH 9 using concentrated (Ammonium Hydroxide). -
Wash: Wash the organic layer vigorously (stirring >500 rpm) for 30 minutes.
-
Visual Check: The aqueous layer should turn blue (Cu-Ammonia/EDTA complex).
-
-
Repetition: Repeat until the aqueous layer remains colorless.
-
Polishing: Wash once with saturated
to remove residual ammonia, then brine.
Phase 3: Solid-Supported Scavengers (Recommended)
Q: LLE failed or my product is too lipophilic. What is the industrial standard? A: Thiol-functionalized Silica (Si-Thiol). For trifluoromethylated products, solid-supported scavengers are superior because they function in organic solvents where your fluorinated product is most soluble.
Mechanism of Action: The sulfur atoms in the scavenger form a bond with Copper that is thermodynamically stronger than the Nitrogen-Copper bond of the triazole.
Selection Guide for
| Scavenger Type | Functional Group | Specificity | Recommended For |
| Si-Thiol | Propylthiol | Broad (Cu, Pd, Ag) | First Choice. Works best for Cu(I) and Cu(II). |
| Si-TMT | Trimercaptotriazine | High Affinity | Use if Si-Thiol fails. High stability. |
| Si-Diamine | Ethylenediamine | Cu(II) only | Avoid for Cu(I) click chemistry unless oxidized. |
Troubleshooting the "Solubility Trap":
Issue: Users often use MeOH or EtOH for scavenging.
Protocol: Batch Mode Scavenging
-
Dissolve crude product in THF (10 mL/g).
-
Add Si-Thiol (4 equivalents relative to expected residual Cu, or 10-20 wt% relative to product if Cu content is unknown).
-
Heat to 40-50°C for 4 hours.
-
Why Heat? Heat increases the exchange rate of the ligand.
-
-
Filter through a 0.45 µm PTFE frit.
-
Concentrate filtrate.
Visualizing the Workflow
Figure 1: Decision Matrix for Copper Removal
Caption: A logic-flow diagram for selecting the appropriate purification method based on product solubility and contamination levels.
Figure 2: Ligand Competition Mechanism
Caption: Thermodynamic competition between the Triazole product and the Thiol Scavenger for the Copper ion.
FAQ: Advanced Troubleshooting
Q: Does the position of the
-
C4-
: The electron-withdrawing effect reduces the basicity of the N3 nitrogen, making the Cu-N bond slightly weaker. These are generally easier to purify. -
C5-
: Steric hindrance is higher, but if a complex forms, it can be "buried." Ensure you use elevated temperatures (50°C) during scavenging to overcome kinetic barriers.
Q: Can I use sulfide precipitation (
References
-
ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Guideline for Elemental Impurities Q3D(R2), 2022. Link
-
Removal of Copper from CuAAC Reactions . SiliCycle Application Notes. "Scavenging of Copper Catalysts using SiliaMetS®." Link
-
Synthesis of Trifluoromethyl Triazoles . Beilstein Journal of Organic Chemistry. "Progress in copper-catalyzed trifluoromethylation," 2018.[3] Link
-
Dithizone Colorimetric Test . ResearchGate. "Dithizone Method for Rapid Determination of Copper," 2025. Link
-
Solubility of Fluorinated Heterocycles . BenchChem Technical Guides. "Solubility of 3-(Trifluoromethyl)benzaldehyde and Derivatives." Link
Sources
Preventing homocoupling of terminal alkynes in 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene
Technical Support Center: Advanced Synthesis Solutions Product Focus: 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene (Compound Code: TFMB-Alk-03) Topic: Suppression of Oxidative Homocoupling (Glaser/Eglinton/Hay)
Executive Summary
You are encountering dimerization of your terminal alkyne substrate, 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene. This side reaction produces a 1,3-diyne byproduct via oxidative coupling, significantly lowering the yield of your desired cross-coupling (e.g., Sonogashira or CuAAC).[1] The presence of the electron-withdrawing trifluoromethyl (
This guide provides a root-cause diagnostic, a self-validating correction protocol, and an advanced copper-free methodology to eliminate the failure mode entirely.
Module 1: Diagnostic & Root Cause Analysis
The Problem:
The formation of "Glaser dimers" (homocoupling) is a competition reaction driven by the presence of Copper (Cu) , Base , and Oxygen (
Mechanism of Failure:
-
Activation: The base deprotonates the terminal alkyne, forming a Copper(I)-acetylide species.[3]
-
Oxidation: In the presence of trace oxygen, Cu(I) is oxidized to Cu(II).
-
Dimerization: Two Cu(II)-acetylide species undergo reductive elimination to form the 1,3-diyne dimer and regenerate Cu(I).
Visualizing the Competition: The following diagram illustrates the kinetic competition between the desired Sonogashira cycle and the parasitic Glaser cycle.
Figure 1: Kinetic competition between the desired Pd-catalyzed cross-coupling and the Cu-mediated oxidative homocoupling.
Module 2: Troubleshooting Protocols (Standard Conditions)
If your synthesis requires Copper (e.g., standard Sonogashira conditions using
Protocol A: The "Freeze-Pump-Thaw" Deoxygenation
Goal: Reduce dissolved
Step-by-Step:
-
Seal: Place the solvent and liquid reagents in a Schlenk flask or heavy-walled ampoule. Seal tightly.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is completely solid. -
Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. (The solvent will not sublime significantly if fully frozen).
-
Thaw: Close the vacuum valve. Remove the flask from liquid nitrogen and thaw in a warm water bath. Do not open to air. Gas bubbles will evolve as the solvent melts.
-
Repeat: Perform this cycle 3 times .
-
Backfill: Backfill with high-purity Argon or Nitrogen.
Protocol B: Syringe Pump Addition (Kinetic Control)
Goal: Keep the instantaneous concentration of the alkyne low. Homocoupling is second-order with respect to alkyne concentration, whereas cross-coupling is often first-order.
Setup:
-
Reaction Vessel: Contains Aryl Halide, Catalyst (
), Co-catalyst ( ), and Base in solvent.[4] -
Syringe: Contains 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene dissolved in a small volume of degassed solvent.
Execution:
-
Initiate the reaction stirring and heating.[1]
-
Add the alkyne solution via a syringe pump at a rate of 0.1 equivalents per hour .
-
Result: The alkyne is consumed by the Pd-cycle (cross-coupling) faster than it can accumulate to find a partner for dimerization.
Module 3: Advanced Methodology (Copper-Free)
Recommendation: The most effective way to prevent Cu-mediated homocoupling is to remove Copper entirely . Modern Pd-catalysts can perform Sonogashira couplings without CuI, utilizing the "Copper-Free" mechanism where the amine base and Pd activate the alkyne.
Protocol C: Copper-Free Sonogashira for Propargyl Ethers
Reference Grounding: This protocol utilizes bulky phosphine ligands or specific solvent effects to facilitate the reaction without Cu transmetallation.
Reagents:
-
Substrate: 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene (1.0 equiv)
-
Coupling Partner: Aryl Iodide/Bromide (1.1 equiv)
-
Catalyst:
(2–5 mol%) -
Base: Pyrrolidine or Piperidine (2.0 equiv) - Note: Secondary amines are often superior in Cu-free manifolds.
-
Solvent: Degassed DMF or DMSO (Polar aprotic solvents assist in the deprotonation step).
Procedure:
-
Charge a reaction vial with
and the Aryl Halide. -
Evacuate and backfill with Argon (3x).
-
Add degassed DMF/DMSO and the amine base.
-
Add the alkyne (TFMB-Alk-03).
-
Heat to 60–80°C . (Cu-free reactions typically require higher activation energy than Cu-catalyzed ones).
-
Validation: Monitor by TLC/LCMS. Absence of the blue/green color (characteristic of Cu-oxidation) confirms suppression of the oxidative pathway.
Data Comparison: Cu vs. Cu-Free
| Parameter | Standard Sonogashira | Cu-Free Protocol |
| Catalyst System | ||
| Primary Risk | Glaser Homocoupling (Dimer) | Slower Reaction Rate |
| Atmosphere | Critical (Strict Inert) | Important (Oxidation of Pd) |
| Alkyne Addition | Slow/Syringe Pump | One-pot / Batch |
| Typical Yield | 60-75% (with dimer byproduct) | 85-95% (cleaner profile) |
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine the correct corrective action for your specific observation.
Figure 2: Decision tree for diagnosing homocoupling issues in alkyne synthesis.
FAQ: Frequently Asked Questions
Q1: Does the trifluoromethyl group on the benzene ring affect the stability of the alkyne?
-
A: Yes, indirectly. The
group is strongly electron-withdrawing.[5][6] While it is in the meta position relative to the ether linkage, it still reduces the electron density of the aromatic ring. This can make the ether oxygen slightly less electron-donating, potentially increasing the acidity of the terminal alkyne proton slightly compared to a standard phenyl propargyl ether. This makes the alkyne easier to deprotonate, which is good for reactivity but also increases the rate of unwanted homocoupling if Cu is present.
Q2: Can I use Ascorbic Acid to prevent this?
-
A: Ascorbic acid is typically used in CuAAC (Click Chemistry) to keep Copper in the +1 oxidation state. In Sonogashira couplings, it is less common because the reaction conditions (high heat, strong base) can be incompatible with ascorbate. For Sonogashira, inert atmosphere is the preferred method of oxidation prevention.
Q3: My product and the dimer have similar Rf values on TLC. How do I purify?
-
A: Diynes (dimers) are often non-polar and rigid.
-
Tip 1: Use Silver Nitrate (
) impregnated silica . The diyne interacts differently with Ag than the cross-coupled product. -
Tip 2: If the cross-coupled product has a polar functional group, a gradient elution starting with 100% Hexanes/Pentane is usually effective to elute the non-polar dimer first.
-
References
-
Glaser Coupling Mechanism: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.
-
Copper-Free Sonogashira: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7] Chemical Reviews, 107(3), 874-922.
-
Effect of Oxygen on Homocoupling: Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][8][9] Organic Letters, 7(26), 5841-5844.
-
Propargyl Ether Synthesis & Properties: Efe, C., Lykakis, I. N., & Stratakis, M. (2011). Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. Chemical Communications, 47, 803-805.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. depts.washington.edu [depts.washington.edu]
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR: Characterizing 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene and its Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a uniquely powerful analytical technique in this endeavor. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the expansive chemical shift range provide an unparalleled window into the molecular world of fluorinated compounds.[1][2] This guide offers an in-depth technical exploration of the ¹⁹F NMR characterization of a key research compound, 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene. Beyond a simple procedural outline, this document provides a comparative analysis with alternative ¹⁹F NMR probes, supported by experimental data and field-proven insights to empower your research.
The Significance of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene in Research
The subject of our analysis, 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene, is a molecule of significant interest in medicinal chemistry and chemical biology. It possesses two key functional groups: a terminal alkyne (propargyl group) and a trifluoromethyl (CF₃) group. The alkyne serves as a versatile handle for "click" chemistry, allowing for the straightforward covalent attachment of this molecule to biomolecules or surfaces.[3] The trifluoromethyl group, with its three magnetically equivalent fluorine atoms, provides a strong and sharp signal in ¹⁹F NMR, making it an excellent reporter moiety.
The strategic combination of these two functionalities makes this compound a valuable tool for:
-
Target Identification and Validation: By attaching this molecule to a bioactive compound, the trifluoromethyl group can be used as a spy to monitor binding events with target proteins via changes in its ¹⁹F NMR signal.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can act as a fragment that can be screened against a biological target, with binding detected through ¹⁹F NMR.
-
Bioconjugation and Materials Science: The alkyne group allows for its incorporation into larger molecular architectures, with the CF₃ group serving as a convenient tag for characterization and quantification.
Below is a diagram illustrating the structure of 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene.
Caption: Structure of 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene.
¹⁹F NMR Characterization of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene
The ¹⁹F NMR spectrum of 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene is characterized by a single sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Predicted and Analog-Based Chemical Shift
This prediction is strongly supported by experimental data from a closely related analog, 1-methoxy-3-(trifluoromethyl)benzene . In this molecule, the propargyl ether is replaced by a methoxy group. The reported ¹⁹F NMR chemical shift for 1-methoxy-3-(trifluoromethyl)benzene in deuterated chloroform (CDCl₃) is -62.83 ppm .[4] The electronic effect of the propargyloxy group is very similar to that of the methoxy group, leading to a negligible difference in the chemical environment of the CF₃ group.
The chemical shift of the trifluoromethyl group is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the ether oxygen in our target molecule, tend to shield the fluorine nuclei, resulting in an upfield shift (a more negative ppm value) compared to trifluoromethylbenzene itself (-63.72 ppm).[1] Conversely, electron-withdrawing groups would cause a downfield shift.
Expected Coupling
In a proton-decoupled ¹⁹F NMR spectrum, the signal for the trifluoromethyl group will appear as a sharp singlet. This is because the three fluorine atoms are chemically and magnetically equivalent and there are no adjacent fluorine atoms to cause homonuclear coupling. If the spectrum is acquired without proton decoupling, small long-range couplings to the aromatic protons may be observed, which could lead to a slight broadening of the singlet or the appearance of a very fine multiplet structure.
A Comparative Analysis with Alternative ¹⁹F NMR Probes
While 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene is a versatile probe, the choice of a ¹⁹F NMR reporter should always be guided by the specific application. Below is a comparison with other commercially available "clickable" fluoroalkyl azides, which can be attached to alkyne-modified molecules.
| Probe Type | Example Structure | Typical ¹⁹F Chemical Shift (ppm) | Key Characteristics & Applications |
| Aromatic Trifluoromethyl | 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene | ~ -63 | Moderate signal intensity. The chemical shift is sensitive to the local electronic environment, making it a good reporter for binding events that alter this environment.[5] |
| Nonafluoro-t-butyl Azides | Nonafluoro-t-butyl azide derivative | ~ -71 | High signal intensity due to nine equivalent fluorine atoms. The signal is typically a sharp singlet. This probe is excellent for applications requiring high sensitivity, such as detecting low-concentration analytes.[6][7] |
| Azidodifluoroacetic Acid Derivatives | Sodium azidodifluoroacetate | ~ -76 to -79 (as trifluoroacetate analog) | Lower signal intensity but offers excellent aqueous solubility. The carboxylate group can introduce a charge, which may be beneficial for certain biological applications.[8] |
| Bis(trifluoromethyl) Aromatic Azides | Bis(trifluoromethyl)azidomethylbenzene | ~ -60 to -65 | Higher signal intensity than a single CF₃ group. The two CF₃ groups can provide more detailed information about the local environment if they become non-equivalent upon binding.[6] |
This comparison highlights a crucial aspect of experimental design: the selection of the appropriate ¹⁹F probe is a trade-off between signal intensity, sensitivity to the environment, and physicochemical properties like solubility.
Experimental Protocol for ¹⁹F NMR Acquisition
Obtaining a high-quality ¹⁹F NMR spectrum requires careful attention to the experimental setup. The following is a robust protocol for the characterization of 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. For 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene, deuterated chloroform (CDCl₃) is an excellent choice. Other common solvents include acetone-d₆, and DMSO-d₆.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Reference Standard: For accurate chemical shift referencing, an internal or external standard can be used.
-
Internal Standard: A small amount of a reference compound, such as trifluorotoluene (C₆H₅CF₃, δ = -63.72 ppm), can be added directly to the sample.
-
External Standard: A sealed capillary containing a reference compound, such as trichlorofluoromethane (CFCl₃, δ = 0 ppm) or trifluoroacetic acid (TFA, δ ≈ -76.5 ppm), can be placed inside the NMR tube. For routine analysis, referencing to the known solvent impurity peak (if present and well-characterized) can also be an option.
-
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps in setting up the NMR experiment.
Caption: A generalized workflow for acquiring a ¹⁹F NMR spectrum.
Key Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgig on Bruker instruments).
-
Spectral Width: A typical spectral width for ¹⁹F NMR is 200-250 ppm. For a trifluoromethyl group, a smaller window centered around -60 to -70 ppm may be sufficient.
-
Transmitter Frequency Offset (O1p): This should be set to the center of the expected chemical shift range.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of the nuclei.
-
Number of Scans (NS): For a moderately concentrated sample, 16 to 64 scans will provide a good signal-to-noise ratio.
III. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the known chemical shift of the internal or external standard.
-
Integration: The area under the peak is integrated to provide quantitative information about the number of fluorine nuclei.
Conclusion
The ¹⁹F NMR characterization of 1-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene is a straightforward yet powerful application of this spectroscopic technique. The expected sharp singlet around -63 ppm serves as a clear and sensitive reporter of the molecular environment. By understanding the principles of ¹⁹F NMR and the influence of molecular structure on chemical shifts, researchers can confidently characterize this and other fluorinated molecules. Furthermore, a judicious comparison with alternative "clickable" probes allows for the selection of the optimal reporter for a given biological or material science application, thereby accelerating discovery. This guide provides the foundational knowledge and practical protocols to effectively leverage ¹⁹F NMR in your research endeavors.
References
- Arns, S., & Hill, J. G. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 66(1), 43–51.
-
CF Plus Chemicals. (n.d.). Clickable 19F NMR Probes. Retrieved February 13, 2026, from [Link]
- Chen, J., et al. (2019). Supporting Information for Copper-Catalyzed Trifluoromethylation of Unactivated Alkyl Iodides. Organic Letters, 21(15), 5863-5867.
- Dalvit, C., & Vulpetti, A. (2011). 19F NMR in fragment-based drug discovery. Drug Discovery Today: Technologies, 8(2-4), e61-e68.
- DiMagno, S. G., & Chi, G. (2015).
- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
-
University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved February 13, 2026, from [Link]
-
U.S. Department of Commerce, National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
- Wenk, H. H., & Sander, W. (2001). Nonafluoro-tert-butyl Azide. European Journal of Organic Chemistry, 2001(19), 3747-3751.
-
Wiley-VCH. (2023). SpectraBase. Retrieved February 13, 2026, from [Link]
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- 4. rsc.org [rsc.org]
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- 7. iris.cnr.it [iris.cnr.it]
- 8. rsc.org [rsc.org]
Bioactivity comparison of triazoles derived from trifluoromethyl vs methyl phenyl ethers
Topic: Bioactivity Comparison of Triazoles Derived from Trifluoromethyl vs. Methyl Phenyl Ethers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
In the optimization of pharmacophores, the "Methyl-to-Trifluoromethyl" transition is a classic yet critical bioisosteric exchange. This guide provides an in-depth technical comparison of 1,2,3-triazoles bearing trifluoromethyl (
While both substituents are lipophilic, the
Physicochemical & Electronic Profiling
The distinct biological behaviors of these two classes stem from fundamental differences in their electronic and steric properties. The
Table 1: Comparative Physicochemical Metrics
| Property | Methyl Phenyl Ether ( | Trifluoromethyl Phenyl Ether ( | Impact on Bioactivity |
| Electronic Effect ( | |||
| Lipophilicity ( | Higher | ||
| Metabolic Stability | Low (Benzylic oxidation prone) | High (C-F bond energy ~116 kcal/mol) | |
| Van der Waals Volume | The bulkier |
Bioactivity Comparison: Experimental Data
Antifungal Activity (Target: CYP51/Lanosterol 14 -demethylase)
Triazoles are the cornerstone of antifungal therapy.[1] The substitution of
-
Mechanism : The electron-deficient phenyl ring in the
analog engages in stronger orthogonal multipolar interactions with the heme cofactor and aromatic residues (e.g., Tyr118 in C. albicans CYP51). -
Data Highlight : In a comparative study of 1,2,4-triazoles (isosteres to 1,2,3-triazoles), the 4-trifluoromethylphenyl derivative exhibited an MIC of 1–8
g/mL against a broad panel of pathogens, whereas the methyl analog showed reduced potency (MIC > 16 g/mL) and narrower spectrum.
Anticancer Activity (Target: Tubulin/EGFR)
In antiproliferative assays against A549 (lung) and MCF-7 (breast) cancer cell lines,
-
Causality : The
group enhances binding affinity through "halogen bonding" (if orthogonal) or hydrophobic exclusion. Furthermore, the metabolic stability of the group prevents rapid deactivation of the drug in the hepatic system. -
Statistical Insight : A matched molecular pair analysis (MMPA) of protein-ligand complexes reveals that replacing
with yields an average binding energy gain of -4.36 kcal/mol in favorable pockets (hydrophobic enclosures).
Mechanistic Pathway & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when deciding between these two substituents during lead optimization.
Figure 1: SAR Decision Tree illustrating the divergent pharmacological outcomes of Methyl vs. Trifluoromethyl substitution.
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the gold standard for synthesizing these triazoles.
Synthesis Protocol: Comparison Library Generation
Objective : Synthesize parallel batches of 4-(4-(trifluoromethyl)phenoxy)methyl-1,2,3-triazole and 4-(4-methylphenoxy)methyl-1,2,3-triazole.
Reagents :
-
Alkyne A : Propargyl ether of 4-(trifluoromethyl)phenol.
-
Alkyne B : Propargyl ether of p-cresol (4-methylphenol).
-
Azide : Benzyl azide (Model substrate).
-
Catalyst :
( ). -
Reductant : Sodium Ascorbate (
). -
Solvent :
(1:1).
Step-by-Step Methodology :
-
Preparation : Dissolve Alkyne A (
) and Benzyl azide ( ) in of in a reaction vial. Repeat in a separate vial for Alkyne B. -
Catalysis Initiation : Add freshly prepared Sodium Ascorbate solution (
in water), followed immediately by solution ( in water). -
Reaction : Stir vigorously at room temperature (
) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The triazole product typically appears as a lower Rf spot compared to the starting azide. -
Workup : Dilute with
ice-cold water. The triazole product often precipitates. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate ( ), dry over , and concentrate. -
Purification : Recrystallize from Ethanol/Water to obtain analytical grade crystals.
Self-Validation Check :
-
NMR Verification :
-
Analog : Look for a singlet at
( ) in NMR.[2] -
Analog : Confirm absence of methyl peak; verify
presence via NMR (singlet at ). -
Triazole Proton : Both should show a diagnostic singlet at
.
-
Analog : Look for a singlet at
Bioassay Workflow: MTT Cytotoxicity Assay
Figure 2: Standardized MTT Assay Workflow for cytotoxicity evaluation.
References
-
Abula, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Maddila, S., et al. (2022).[3] A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Journal of Chemistry. Link
-
Zhang, S., et al. (2021).[2] Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives. Frontiers in Chemistry. Link
-
Karthikeyan, C., et al. (2015).[4][5] Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus. Link
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene
This document provides a comprehensive operational and safety guide for the handling and disposal of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene (CAS No. 17061-88-0). As a compound featuring an ether linkage, a trifluoromethyl group, and a terminal alkyne, its handling requires a nuanced understanding of its potential hazards. This guide is designed for laboratory professionals to ensure procedural safety and experimental integrity.
Hazard Profile and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The primary known hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] The structural components—an aromatic ether and a trifluoromethylated benzene ring—suggest that caution should be exercised regarding its flammability and potential for reactivity.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] | Warning |
The presence of the ether group also necessitates awareness of potential peroxide formation, especially if the compound has been stored for extended periods or exposed to air and light.[2] While not explicitly documented for this specific molecule, it is a critical consideration for the ether class of chemicals.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks of exposure. The selection of each component is based on the compound's specific hazards.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 or European Standard EN166 standards to protect against serious eye irritation from splashes.[3][4] A face shield worn over goggles is required when handling larger quantities (>50 mL) or during procedures with a high splash risk. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves provide adequate splash protection.[3][5] Given that ethers can permeate nitrile gloves, they should be treated as splash protection only and replaced immediately upon contamination.[5][6] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Flame-Retardant Laboratory Coat | A flame-retardant lab coat worn over cotton clothing is essential.[3] It should be fully buttoned to maximize skin coverage and protect against skin irritation.[3] |
| Foot Protection | Closed-Toe Shoes | Shoes must be non-perforated and cover the entire foot to protect from potential spills.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is necessary if working outside a certified chemical fume hood or if there is a risk of aerosol generation.[4][7] Use a cartridge appropriate for organic vapors. |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and preventing accidents.
Engineering Controls
All handling of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to mitigate the risk of respiratory irritation from vapors.[4][5] The work area should be equipped with an accessible eyewash station and safety shower.[2]
Storage and Handling Protocol
-
Receiving and Storage : Upon receipt, inspect the container for damage. Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8] The container must be kept tightly closed to prevent atmospheric exposure.[1]
-
Preparation : Before handling, ensure all required PPE is correctly donned. Prepare the work area inside the fume hood by lining it with absorbent, disposable bench paper.
-
Aliquotting and Transfer :
-
Post-Transfer : Tightly seal the primary container immediately after use. Decontaminate any surfaces, glassware, or equipment that has come into contact with the chemical.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
